molecular formula C11H9BrN2O2 B3027945 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid CAS No. 1439899-09-8

1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid

Cat. No. B3027945
CAS RN: 1439899-09-8
M. Wt: 281.10
InChI Key: LEIDCTDFCOLOJC-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid (also known as 4-Bromobenzyl imidazole-2-carboxylic acid, 4-Bromobenzyl imidazole-2-carboxylate, and 4-BBICA) is a synthetic organic compound that is used in a variety of scientific research applications. It is a derivative of imidazole, an aromatic heterocyclic organic compound that is found in many natural products, such as histidine, a naturally occurring amino acid. 4-BBICA is a versatile compound that is used in a wide range of scientific research applications, including drug synthesis, organic synthesis, and biochemical and physiological studies.

Mechanism of Action

4-BBICA is a versatile compound that can be used to investigate the mechanism of action of various compounds. It can be used to investigate the effects of various compounds on biochemical and physiological processes, as well as the mechanism of action of various drugs. The mechanism of action of 4-BBICA is not well understood, but it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
4-BBICA can be used to investigate the effects of various compounds on biochemical and physiological processes. It has been found to have a variety of effects on biochemical and physiological processes, including the inhibition of certain enzymes, such as cytochrome P450 enzymes. It has also been found to have an effect on the metabolism of certain drugs, as well as the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The use of 4-BBICA in scientific research experiments has a number of advantages. It is a versatile compound that can be used to investigate a wide range of biochemical and physiological processes. In addition, it is relatively inexpensive and easy to obtain, making it suitable for use in a variety of laboratory experiments. However, there are also some limitations to using 4-BBICA in laboratory experiments. It is a relatively unstable compound and can be easily degraded by light and heat. In addition, it can be toxic in high concentrations, so it should be handled with care.

Future Directions

There are a number of potential future directions for the use of 4-BBICA in scientific research. It could be used to investigate the effects of various compounds on biochemical and physiological processes, such as the regulation of gene expression. In addition, it could be used to investigate the mechanism of action of various drugs, as well as the metabolism of certain drugs. It could also be used in the synthesis of a wide range of organic compounds, as well as the synthesis of pharmaceutical drugs. Finally, it could be used to investigate the effects of various compounds on the environment, as well as the development of new drugs and treatments.

Scientific Research Applications

4-BBICA is used in a variety of scientific research applications. It is commonly used in organic synthesis, as it can be used as a starting material in the synthesis of a wide range of organic compounds. It is also used in drug synthesis, as it can be used as a starting material in the synthesis of a variety of pharmaceutical drugs. In addition, 4-BBICA is used in biochemical and physiological studies, as it can be used to investigate the effects of various compounds on biochemical and physiological processes.

properties

IUPAC Name

1-[(4-bromophenyl)methyl]imidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(14)11(15)16/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIDCTDFCOLOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701199196
Record name 1-[(4-Bromophenyl)methyl]-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid

CAS RN

1439899-09-8
Record name 1-[(4-Bromophenyl)methyl]-1H-imidazole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439899-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromophenyl)methyl]-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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